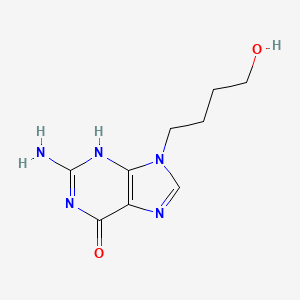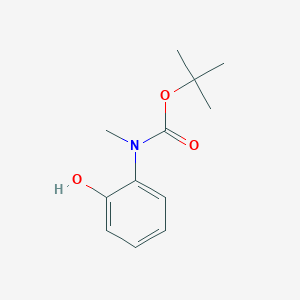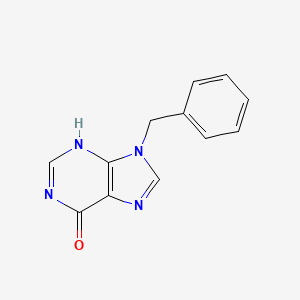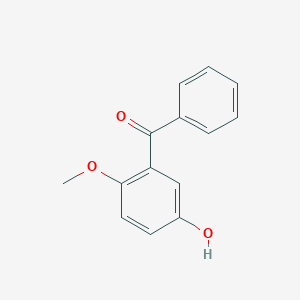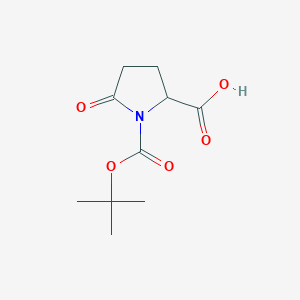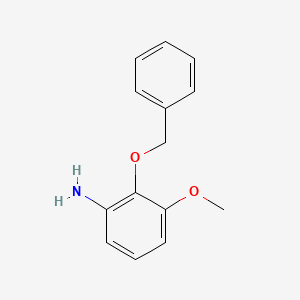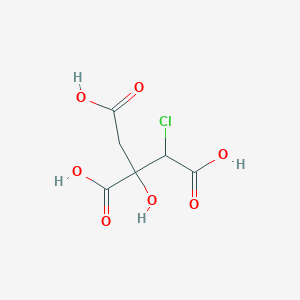
Chlorocitric acid
説明
Chlorocitric acid is a useful research compound. Its molecular formula is C6H7ClO7 and its molecular weight is 226.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anorectic Agent : (--)-threo-Chlorocitric acid has been identified as a potent anorectic agent in rats and dogs. It significantly reduces food intake without affecting fatty acid synthesis. This compound delays the rate of gastric emptying, suggesting its mechanism in suppressing food intake might be through a reduction of gastric emptying (Triscari & Sullivan, 1981).
Comparative Toxicity Studies : When compared to fluorocitrate, another halogenated citrate analog, (--)-threo-chlorocitric acid exhibits different toxicological profiles in dogs. Both compounds impact the tricarboxylic acid (TCA) cycle, but chlorocitrate has been shown to be a weaker inhibitor of citrate metabolism than fluorocitrate (Bosakowski & Levin, 1987).
Body Lipid Reduction : (--)-threo-Chlorocitric acid has been found to significantly reduce body lipid in rats without affecting protein levels. This suggests potential utility as an anti-obesity agent. Unlike other anorectics like mazindol or diethylpropion, tolerance to the anorectic effect of (--)-threo-chlorocitric acid did not develop with continued administration (Sullivan, Dairman, & Triscari, 1981).
Plasma Measurement Methodology : A method for measuring (--)-threo-chlorocitric acid in human plasma has been developed. This involves various steps of acidification, extraction, and gas chromatography-chemical ionization mass spectrometry, indicating the complexity involved in accurately measuring this compound in biological systems (Rubio, De Grazia, Miwa, & Garland, 1982).
Sham Feeding Studies : In studies involving sham feeding rats, (--)-threo-chlorocitric acid was shown to decrease sham and real feeding of sucrose. This suggests that its anorectic effect is not solely due to inhibition of gastric emptying. The compound was more potent in real-feeding conditions relative to sham feeding, indicating the involvement of postingestive cues such as gastric distention (Weatherford, Salabarria, Nelson, & Laughton, 1991).
特性
IUPAC Name |
1-chloro-2-hydroxypropane-1,2,3-tricarboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClO7/c7-3(4(10)11)6(14,5(12)13)1-2(8)9/h3,14H,1H2,(H,8,9)(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLYZXLXZNMQAAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)C(C(C(=O)O)Cl)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



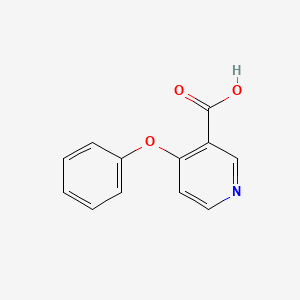
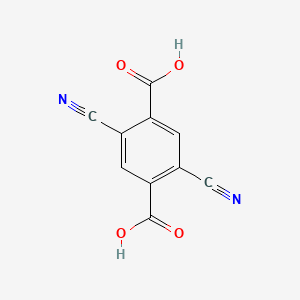

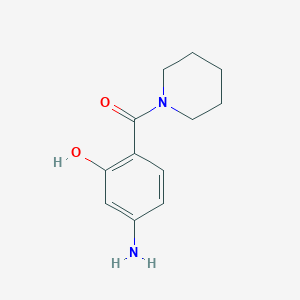
![3-oxazolo[4,5-b]pyridin-2-ylBenzonitrile](/img/structure/B7904173.png)

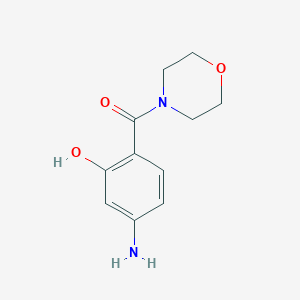
![6-Hydroxy-3-methylbenzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B7904193.png)
